molecular formula C9H10N2O2 B081512 (4-Acetylphenyl)urea CAS No. 13143-02-7

(4-Acetylphenyl)urea

Cat. No.: B081512
CAS No.: 13143-02-7
M. Wt: 178.19 g/mol
InChI Key: NOFYCZGGZKBMJN-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)urea, also known as 4-acetylphenylhydrazine or 4-acetylphenylhydrazone, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 118-120°C. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. It is also used as a model compound in the study of enzyme-catalyzed reactions.

Scientific Research Applications

  • Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency : This study developed potent CCR3 antagonists by modifying the structure of (4-Acetylphenyl)urea, resulting in compounds with picomolar potency. These compounds were effective in animal models of allergic airway inflammation, and one of them, DPC168, entered phase I clinical trials (De Lucca et al., 2005).

  • Inhibition of Chitin Synthesis by Urea Insecticides : This research discusses the biochemical mode of action of certain urea insecticides, such as diflubenzuron, which inhibit chitin synthesis in insect cuticles (Deul, Jong, & Kortenbach, 1978).

  • Synthesis and Evaluation of Urea Derivatives as Urease Inhibitors : Novel urea derivatives were synthesized and evaluated as inhibitors of jack bean urease. The compounds showed significant inhibition, suggesting potential applications as urease inhibitors (Abdul Fattah et al., 2018).

  • Analysis of Triclocarban, a Urea Pesticide, in Aquatic Samples : Triclocarban, a polychlorinated phenyl urea pesticide, was analyzed in aquatic environments. This study developed a method for determining its concentration in water, indicating its environmental impact (Halden & Paull, 2004).

  • Quinoline-Based Derivatives and Their Nonlinear Optical Properties : This study synthesized arylated quinolines, including 3-(4-acetylphenyl)quinoline, and evaluated their nonlinear optical (NLO) properties, showing potential applications in technology-related fields (Khalid et al., 2019).

  • Genomic and Proteomic Studies of Insect Growth Regulator Diflubenzuron : This research focused on the effects of diflubenzuron, a benzoylphenyl urea-derived insecticide, on the model beetle species Tribolium castaneum. It detailed its global effects at the molecular level, impacting chitin metabolism and other biological processes (Merzendorfer et al., 2012).

  • Pharmacoproteomics of 4-Phenylbutyrate in Cystic Fibrosis Cells : The study explored the effect of 4-Phenylbutyrate (a butyrate derivative) on cystic fibrosis bronchial epithelial cells. The treatment was found to affect various proteins involved in cell trafficking and chloride transport (Singh et al., 2006).

  • Ferrocene-Based Acyl Ureas and Anti-diabetic Potential : This study investigated the anti-diabetic effects of ferrocene-based acyl ureas using in silico and in vivo techniques, revealing potential therapeutic applications for diabetes (Bano et al., 2018).

  • Urease Inhibitors for Gastric and Urinary Tract Infections : The review highlights various urease inhibitors, including urea derivatives, and their potential applications in treating infections caused by Helicobacter pylori and other pathogens (Kosikowska & Berlicki, 2011).

  • SERS and Molecular Docking Studies of a Ureido Derivative : This study investigated the potential of a ureido derivative, 4-[3-(4-acetylphenyl)ureido]-2-hydroxybenzoic acid, as an antimycobacterial agent. The research included spectroscopic analysis and molecular docking studies (Mary et al., 2020).

Biochemical Analysis

Biochemical Properties

(4-Acetylphenyl)urea plays a significant role in biochemical reactions, particularly in the context of protein interactions and enzyme modulation. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . Additionally, this compound can influence protein folding and stability through noncovalent interactions, including hydrophobic and aromatic stacking interactions . These interactions are crucial for maintaining the structural integrity of proteins and nucleic acids.

Cellular Effects

This compound affects various cellular processes, including cell growth, metabolism, and gene expression. It has been observed to influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound can impact the urea cycle, a critical metabolic pathway for nitrogen excretion . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing the expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, altering their activity and affecting downstream biochemical pathways . For example, this compound can inhibit the activity of urease by binding to its active site, thereby preventing the hydrolysis of urea . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on metabolic processes and enzyme activity. At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism . It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which play key roles in the conversion of ammonia to urea . These interactions can affect metabolic flux and the levels of metabolites involved in nitrogen excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Urea transporters, such as UT-A and UT-B, facilitate the movement of this compound across cell membranes . These transporters are regulated by various factors, including phosphorylation and glycosylation, which influence the localization and accumulation of this compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within cells is crucial for its activity and function, as it determines the interactions with target biomolecules and the subsequent cellular responses .

Properties

IUPAC Name

(4-acetylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYCZGGZKBMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282702
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-02-7
Record name 13143-02-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-acetylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ACETYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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